FAM-DEALA-Hyp-YIPD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

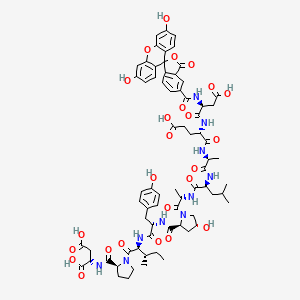

Molecular Formula |

C71H84N10O25 |

|---|---|

Molecular Weight |

1477.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |

InChI |

InChI=1S/C71H84N10O25/c1-7-33(4)58(68(101)80-22-8-9-51(80)65(98)78-50(69(102)103)30-57(90)91)79-64(97)48(24-36-10-13-38(82)14-11-36)77-66(99)52-26-41(85)31-81(52)67(100)35(6)73-62(95)47(23-32(2)3)75-59(92)34(5)72-61(94)46(20-21-55(86)87)74-63(96)49(29-56(88)89)76-60(93)37-12-17-43-42(25-37)70(104)106-71(43)44-18-15-39(83)27-53(44)105-54-28-40(84)16-19-45(54)71/h10-19,25,27-28,32-35,41,46-52,58,82-85H,7-9,20-24,26,29-31H2,1-6H3,(H,72,94)(H,73,95)(H,74,96)(H,75,92)(H,76,93)(H,77,99)(H,78,98)(H,79,97)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t33-,34-,35-,41+,46-,47-,48-,49-,50-,51-,52-,58-/m0/s1 |

InChI Key |

HZSHAEZSTDCNEY-LNDUXEJGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The FAM-DEALA-Hyp-YIPD Principle: A Technical Guide to VHL Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles governing the interaction between the von Hippel-Lindau (VHL) protein and the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD. This interaction is a cornerstone for the development of competitive binding assays crucial in the discovery of ligands that target the VHL E3 ubiquitin ligase, a key player in cellular oxygen sensing and a high-value target in drug development, particularly for PROTACs (Proteolysis Targeting Chimeras).

Core Principle of VHL Recognition

The binding of the von Hippel-Lindau (VHL) protein to its primary substrate, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), is a critical cellular event that dictates the protein's stability and subsequent degradation. Under normal oxygen conditions (normoxia), a specific proline residue within the Oxygen-Dependent Degradation Domain (ODDD) of HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[1][2] This post-translational modification is the essential signal for recognition by VHL.[3][4][5][6]

The this compound peptide is a synthetic construct that mimics the hydroxylated HIF-1α binding motif. The core recognition sequence, centered around the hydroxyproline (Hyp) residue, inserts into a specific hydrophobic pocket on the β-domain of VHL.[3][5][7] The hydroxyl group of the Hyp residue forms crucial hydrogen bonds with serine (Ser111) and histidine (His115) residues within the VHL binding pocket, ensuring high-affinity and specific recognition.[1][3][7] The surrounding amino acids of the DEALA and YIPD motifs contribute to the overall binding affinity through additional hydrophobic and electrostatic interactions.[7]

The N-terminal 5-carboxyfluorescein (FAM) group provides a fluorescent tag, enabling the use of this peptide in various biophysical assays to monitor its binding to VHL.

Quantitative Binding Data

The affinity of the this compound peptide and related sequences for the VHL complex (typically VHL, Elongin B, and Elongin C - VCB) has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric for this interaction, with lower values indicating higher affinity.

| Peptide Sequence | Method | Binding Constant | Reference |

| This compound | Fluorescence Polarization | Kd = 180-560 nM | [8] |

| This compound | Fluorescence Polarization | Kd = 560 nM | [1][9] |

| DEALA-Hyp-YIPD | Isothermal Titration Calorimetry | Kd = 180 nM | [1][9] |

| DEALA-Hyp-YIPD | Fluorescence Polarization | IC50 = 0.91 µM | [1][9] |

| FAM-DEALAHypYIPMDDDFQLRSF | Fluorescence Polarization | Kd = 3 nM | [10][11] |

Signaling Pathway and Logical Interaction

The following diagrams illustrate the key signaling pathway involving VHL and HIF-1α, and the logical principle of the this compound peptide's interaction with VHL.

Figure 1: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Figure 2: Logical diagram of this compound mimicking the natural HIF-1α peptide for VHL binding.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound and VHL interaction are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of unlabeled compounds by measuring their ability to displace the this compound peptide from VHL.

Experimental Workflow:

Figure 3: Workflow for a Fluorescence Polarization (FP) competition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the VHL-ElonginB-ElonginC (VCB) complex in a suitable assay buffer (e.g., 20 mM Bis-Tris pH 7.0, 150 mM NaCl, 1 mM DTT).

-

Prepare a stock solution of this compound in DMSO and dilute to the final working concentration in the assay buffer.

-

Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the assay buffer to maintain a constant final DMSO concentration (typically ≤1%).

-

-

Assay Plate Setup:

-

In a 384-well, low-volume, black plate, add the VCB complex and the this compound peptide to all wells except for the minimum polarization controls.

-

Add the serially diluted test compound to the appropriate wells.

-

For maximum polarization (bound) controls, add VCB complex, this compound, and an equivalent volume of buffer with DMSO instead of the test compound.

-

For minimum polarization (unbound) controls, add only the this compound peptide and buffer with DMSO.

-

-

Incubation and Measurement:

-

Shake the plate for 1 minute and then centrifuge for 1 minute to ensure homogeneity.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 520-535 nm).

-

-

Data Analysis:

-

The raw polarization values are normalized to the percent inhibition of binding using the maximum and minimum polarization controls.

-

An IC50 value is determined by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., Prism).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

Methodology:

-

Sample Preparation:

-

Prepare solutions of the VCB complex and the unlabeled DEALA-Hyp-YIPD peptide in the same buffer (e.g., 20 mM Bis-Tris pH 7.0, 150 mM NaCl, 1 mM DTT). It is critical that the buffer composition is identical for both the protein and the peptide to avoid heat of dilution effects.

-

The concentration of the VCB complex in the sample cell should be approximately 10-100 times the expected Kd. The peptide concentration in the syringe should be 10-20 times that of the VCB complex.

-

-

ITC Experiment Setup:

-

Thoroughly clean and rinse the ITC instrument sample cell and syringe.

-

Load the VCB complex solution into the sample cell and the peptide solution into the injection syringe.

-

Set the experimental parameters, including the temperature (e.g., 25°C), the number and volume of injections (e.g., 16 injections of 2.4 µL each), and the spacing between injections.

-

-

Data Acquisition:

-

Perform the titration experiment, where the peptide is injected into the VCB complex solution at regular intervals. The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to VCB complex.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

-

Conclusion

The this compound peptide is an invaluable tool for studying the VHL-HIF-1α interaction. Its well-characterized binding affinity and the robust biophysical assays it enables have been instrumental in the discovery and optimization of small molecule ligands targeting the VHL E3 ligase. A thorough understanding of the binding principles, quantitative data, and experimental methodologies outlined in this guide is essential for researchers and drug development professionals working in this critical area of therapeutic development.

References

- 1. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. uniprot.org [uniprot.org]

- 4. Structural basis for the recognition of hydroxyproline in HIF-1 alpha by pVHL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of an HIF-1alpha -pVHL complex: hydroxyproline recognition in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. FAM-DEALAHypYIPMDDDFQLRSF | Other Fluorescent Probes: R&D Systems [rndsystems.com]

FAM-DEALA-Hyp-YIPD: A Technical Guide for Researchers in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD, a critical tool for researchers, scientists, and drug development professionals. This document details its application in studying protein-protein interactions, specifically focusing on the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.

Core Utility in Research

This compound is a synthetic peptide corresponding to a portion of the HIF-1α protein, labeled with the fluorophore 5-carboxyfluorescein (FAM). Its primary application in research is as a probe in Fluorescence Polarization (FP) displacement assays to investigate the binding of small molecules and other ligands to the VHL E3 ubiquitin ligase.[1][2][3][4] By monitoring the displacement of this fluorescent peptide from VHL, researchers can effectively screen for and characterize inhibitors of the VHL/HIF-1α interaction.[1][4] This interaction is a critical regulator of cellular response to hypoxia and a key target in the development of therapeutics for cancer and other diseases.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound and its use in VHL binding assays.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 1477.48 g/mol | [1] |

| Formula | C71H84N10O25 | [1] |

| Excitation Maximum (λex) | 485 nm | [1] |

| Emission Maximum (λem) | 520-535 nm | [1] |

| Binding Affinity (Kd) to VHL | 180-560 nM | [3] |

Table 2: IC50 Values of VHL Inhibitors Determined Using this compound

| Compound | IC50 (µM) | Reference |

| DEALA-Hyp-YIPD (unlabeled) | 0.91 | [1][5] |

| Compound 1 | > 100 | [1] |

| Compound 2 | ~100 | [1] |

| Compound 9 | 2.0 | [6] |

Experimental Protocols

Principle of the Fluorescence Polarization (FP) Displacement Assay

Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescent molecule. When a small fluorescent molecule, like this compound, is unbound in solution, it tumbles rapidly, resulting in a low polarization value. Upon binding to a larger protein, such as VHL, its rotation is significantly slowed, leading to a high polarization value. In a displacement assay, a test compound that binds to the same site on VHL will compete with this compound, causing the fluorescent peptide to be displaced and resulting in a decrease in the polarization signal. This change in polarization is directly proportional to the binding affinity of the test compound.

Detailed Protocol for a VHL/HIF-1α FP Displacement Assay

The following protocol is a generalized procedure based on methodologies described in the literature.[1][4][6] Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Materials:

-

This compound

-

Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

-

Assay Buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Black, low-volume 96-well or 384-well plates

-

A plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.

-

Prepare a stock solution of the VHL protein complex in the assay buffer. The optimal concentration should be determined empirically but is often in the nanomolar range.

-

Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects the assay (typically ≤1%).

-

-

Assay Setup:

-

Maximum Polarization Control (Pmax): Add assay buffer, VHL protein, and this compound to designated wells. This represents the signal of the fully bound peptide.

-

Minimum Polarization Control (Pmin): Add assay buffer and this compound to designated wells (no VHL). This represents the signal of the free peptide.

-

Test Wells: Add assay buffer, VHL protein, this compound, and the serially diluted test compounds to the remaining wells.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a predetermined period (e.g., 30 minutes to 2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with excitation and emission wavelengths appropriate for FAM (e.g., 485 nm excitation and 535 nm emission).[6]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where P_sample is the polarization value of the test well.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the FAM-DEALA-Hyp-YIPD Mechanism of Action in Fluorescence Polarization Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the FAM-DEALA-Hyp-YIPD probe and its application in Fluorescence Polarization (FP) assays for studying the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor-1α (HIF-1α) protein-protein interaction. This interaction is a critical regulator of cellular response to hypoxia and a key target in drug discovery for cancer and other diseases.

Introduction: The VHL-HIF-1α Interaction and the this compound Probe

The von Hippel-Lindau (VHL) protein is the substrate recognition component of an E3 ubiquitin ligase complex. A primary target of this complex is the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia).

Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This post-translational modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen prevents HIF-1α hydroxylation, stabilizing the protein and allowing it to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Dysregulation of this pathway is a hallmark of many cancers.

The This compound probe is a synthetic peptide derived from the oxygen-dependent degradation domain of HIF-1α. It is labeled with a 5-carboxyfluorescein (FAM) fluorescent dye. This probe mimics the binding motif of hydroxylated HIF-1α, allowing it to bind to the VHL protein with a moderate affinity (Kd = 180-560 nM)[1][2][3]. A longer version of this peptide, FAM-DEALAHypYIPMDDDFQLRSF, exhibits a higher affinity (Kd = 3 nM)[4][5].

Mechanism of Action in a Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. The principle of the assay is based on the difference in the rotational speed of a fluorescently labeled molecule when it is free in solution versus when it is bound to a larger molecule.

In the context of the VHL-HIF-1α interaction, the this compound probe serves as the small, fluorescently labeled tracer. The VHL protein, often as part of a larger complex with Elongin B and Elongin C (VCB complex), is the larger binding partner.

The mechanism unfolds as follows:

-

High Polarization State: When the this compound probe is bound to the VCB complex, its rotational motion is significantly slowed down. When excited with plane-polarized light, the emitted light remains largely polarized, resulting in a high FP signal.

-

Low Polarization State: In its free form, the smaller this compound probe tumbles rapidly in solution. This rapid rotation causes the emitted light to become depolarized, leading to a low FP signal.

-

Competitive Displacement: The assay is typically run in a competitive format to screen for inhibitors of the VHL-HIF-1α interaction. A test compound that binds to VHL will compete with the this compound probe for the same binding site. If the compound successfully displaces the probe, the probe becomes free in solution, its rotation increases, and the FP signal decreases. The magnitude of this decrease is proportional to the affinity of the test compound for VHL.

This competitive displacement allows for the quantitative determination of the inhibitory potency of test compounds, typically expressed as an IC50 value (the concentration of inhibitor required to displace 50% of the bound probe).

Signaling Pathway

The following diagram illustrates the VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.

Experimental Protocols

This section outlines a detailed protocol for a competitive FP assay to screen for inhibitors of the VHL-HIF-1α interaction using the this compound probe.

Materials and Reagents

-

This compound probe: Lyophilized powder, store at -20°C.

-

VCB complex (VHL, Elongin B, Elongin C): Purified protein, store at -80°C.

-

Assay Buffer: For example, 25 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA.

-

Test Compounds (Inhibitors): Typically dissolved in DMSO.

-

DMSO: For preparing serial dilutions of test compounds.

-

Black, low-binding microplates: 96- or 384-well format.

-

Fluorescence polarization plate reader: Equipped with appropriate filters for FAM excitation (≈485 nm) and emission (≈520 nm).

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow.

Caption: High-level workflow for a competitive FP assay.

Detailed Assay Protocol

-

Reagent Preparation:

-

Prepare the assay buffer and equilibrate all reagents to room temperature before use.

-

Reconstitute the lyophilized this compound probe in assay buffer to a stock concentration (e.g., 10 µM).

-

Dilute the VCB complex in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is often in the range of 1.5 to 2 times the Kd of the probe.

-

Prepare a serial dilution of the test compounds in DMSO.

-

-

Assay Plate Setup:

-

Design the plate layout to include wells for:

-

Blank: Assay buffer only.

-

Negative Control (Low Polarization): Assay buffer, this compound probe.

-

Positive Control (High Polarization): Assay buffer, this compound probe, VCB complex, and DMSO (at the same final concentration as the test compound wells).

-

Test Compounds: Assay buffer, this compound probe, VCB complex, and serially diluted test compounds.

-

-

-

Assay Procedure (for a 384-well plate, 20 µL final volume):

-

Add 10 µL of assay buffer containing the VCB complex to the 'Positive Control' and 'Test Compound' wells. Add 10 µL of assay buffer to the 'Blank' and 'Negative Control' wells.

-

Add 2 µL of the serially diluted test compounds to the 'Test Compound' wells. Add 2 µL of DMSO to the 'Positive Control' and 'Negative Control' wells.

-

Mix the plate gently and incubate for 30 minutes at room temperature.

-

Add 8 µL of the this compound probe (at 2.5x the final desired concentration) to all wells except the 'Blank' wells. The final concentration of the probe should be at or below its Kd value to ensure assay sensitivity.

-

Mix the plate gently, protect from light, and incubate for 1 hour at room temperature to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the FAM fluorophore.

-

-

Data Analysis:

-

The raw FP data (in millipolarization units, mP) is used to generate dose-response curves by plotting the FP signal against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Quantitative Data Presentation

The following table summarizes key quantitative data for the this compound probe and IC50 values for some reported inhibitors of the VHL-HIF-1α interaction determined by FP assays.

| Compound/Probe | Target | Assay Type | Kd (nM) | IC50 (µM) | Reference |

| This compound | VHL | FP | 180 - 560 | - | [1][2][3] |

| FAM-DEALAHypYIPMDDDFQLRSF | VHL | FP | 3 | - | [4][5] |

| Compound 1 | VHL-HIF-1α | FP | - | ~0.8 | [2] |

| Compound 9 (ZINC13466751) | VHL-HIF-1α | FP | - | 2.0 ± 0.14 | [1] |

| Compound 4 | VHL-HIF-1α | FP | - | 9.0 ± 0.87 | [1] |

| Compound 5 | VHL-HIF-1α | FP | - | 6.0 ± 0.63 | [1] |

| Acriflavine | HIF-1α/HIF-2α | Cell-based | - | 2.5 - 5.0 | [3] |

Note: IC50 values are dependent on assay conditions (e.g., probe and protein concentrations). The value for Acriflavine was determined in a cell-based assay and is included for comparative purposes.

Conclusion

The this compound probe, in conjunction with fluorescence polarization assays, provides a robust and high-throughput method for studying the critical VHL-HIF-1α protein-protein interaction. This technical guide has outlined the mechanism of action, provided a detailed experimental protocol, and summarized key quantitative data to aid researchers in the development and execution of FP assays for the discovery of novel modulators of this important therapeutic target. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental workflow.

References

- 1. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00388A [pubs.rsc.org]

An In-depth Technical Guide to the FAM-DEALA-Hyp-YIPD Peptide: Structure, Sequence, and Application in VHL-HIF-1α Interaction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FAM-DEALA-Hyp-YIPD peptide is a crucial tool in the study of protein-protein interactions, particularly within the hypoxia signaling pathway. This fluorescently labeled synthetic peptide mimics a key recognition motif of the Hypoxia-Inducible Factor-1α (HIF-1α), enabling detailed investigation of its interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the peptide's structure, sequence, and its application in fluorescence polarization-based assays for the discovery and characterization of novel therapeutics targeting the VHL-HIF-1α axis.

Peptide Structure and Sequence

The this compound peptide is a decapeptide with a specific amino acid sequence and modifications that are critical for its function.

Sequence: The core amino acid sequence is Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp. In single-letter code, this is represented as DEALA(Hyp)YIPD.

Modifications:

-

N-terminal Fluorescein (FAM): The N-terminal aspartic acid residue is conjugated to a 5-carboxyfluorescein (FAM) molecule. This fluorophore allows for the detection and quantification of the peptide in various assays.

-

Hydroxyproline (Hyp): The sixth amino acid residue is hydroxyproline, a post-translationally modified proline that is essential for the recognition and binding by the VHL protein.

The structural representation of the peptide highlights the key functional groups: the FAM moiety for fluorescence detection and the hydroxyproline residue for VHL binding.

Physicochemical Properties

A summary of the key quantitative data for the this compound peptide is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 1477.48 g/mol | [1] |

| Molecular Formula | C71H84N10O25 | |

| Sequence (Single Letter) | DEALA(Hyp)YIPD | |

| Purity | ≥95% (as determined by HPLC) | |

| Solubility | Soluble to 1 mg/mL in 0.01M PBS | |

| Excitation Maximum (λex) | 485 nm | [2] |

| Emission Maximum (λem) | 535 nm | [2] |

| Dissociation Constant (Kd) | 180-560 nM for VHL binding | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of the this compound peptide. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The this compound peptide is synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3][4]

Materials:

-

Fmoc-protected amino acids (Asp(OtBu), Glu(OtBu), Ala, Leu, Tyr(tBu), Ile, Pro)

-

Fmoc-Hyp(tBu)-OH

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (20% piperidine in DMF)

-

5(6)-Carboxyfluorescein

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solvents (DMF, DCM, Diethyl ether)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Asp(OtBu)-OH) to the deprotected resin using a coupling reagent and a base in DMF. The coupling reaction is typically allowed to proceed for 2 hours.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Ile, Tyr(tBu), Hyp(tBu), Ala, Leu, Ala, Glu(OtBu), Asp(OtBu)).

-

FAM Labeling: After the final amino acid coupling and deprotection, couple 5(6)-carboxyfluorescein to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether multiple times.

-

Drying: Dry the crude peptide under vacuum.

Figure 1: Workflow for the solid-phase synthesis of this compound.

Peptide Purification: High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6][7]

Materials:

-

Crude this compound peptide

-

HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

HPLC Separation: Inject the sample onto the C18 column and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Fraction Collection: Monitor the elution profile at 220 nm and 490 nm and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a powder.

Application in VHL-HIF-1α Interaction Assays

The primary application of the this compound peptide is in fluorescence polarization (FP) assays to study the interaction between VHL and HIF-1α.[8] This assay is particularly useful for screening and characterizing small molecule inhibitors of this interaction.

Principle of Fluorescence Polarization

Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescent molecule. When a small fluorescent molecule like the this compound peptide is excited with polarized light, it rotates rapidly in solution, and the emitted light is largely depolarized. However, when the peptide binds to a much larger protein like VHL, its rotation is slowed down, resulting in a higher degree of polarization of the emitted light.

Figure 2: Principle of the fluorescence polarization assay.

Competitive Binding Assay Protocol

This assay measures the ability of a test compound to inhibit the binding of this compound to the VHL protein.

Materials:

-

Purified VHL protein (or VBC complex: VHL, Elongin B, and Elongin C)

-

This compound peptide

-

Test compounds (potential inhibitors)

-

Assay Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20)[9]

-

384-well black, low-volume microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare solutions of VHL protein and this compound peptide in assay buffer at appropriate concentrations (determined through initial optimization experiments).

-

Assay Setup:

-

Add a fixed concentration of VHL protein to each well of the microplate.

-

Add the serially diluted test compounds to the wells.

-

Add a fixed concentration of this compound peptide to all wells.

-

Include control wells:

-

Negative control (no inhibition): VHL protein + this compound peptide + buffer (or DMSO).

-

Positive control (maximum inhibition): VHL protein + this compound peptide + a known high-affinity inhibitor or a large excess of unlabeled DEALA-Hyp-YIPD peptide.

-

Blank: Buffer only.

-

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using the plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis and Interpretation

The data from the competitive FP assay is used to determine the potency of the test compounds as inhibitors of the VHL-HIF-1α interaction.

-

Calculate Polarization Values: The instrument software calculates the polarization (P) or anisotropy (A) values for each well.

-

Plot Data: Plot the polarization values as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

-

Determine IC50: The IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the binding of the fluorescent peptide, is determined by fitting the data to a suitable model (e.g., four-parameter logistic equation). A lower IC50 value indicates a more potent inhibitor.[10]

-

Calculate Ki: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide and its concentration are known.

The identification of potent inhibitors of the VHL-HIF-1α interaction has significant therapeutic potential, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) where a VHL ligand is used to recruit the E3 ligase to a target protein for degradation.

VHL-HIF-1α Signaling Pathway

The VHL-HIF-1α signaling pathway is a critical cellular oxygen-sensing mechanism.

-

Normoxia (Normal Oxygen): Under normal oxygen conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This hydroxylation allows the VHL protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. As a result, the levels of HIF-1α are kept low.

-

Hypoxia (Low Oxygen): Under low oxygen conditions, the PHDs are inactive. Consequently, HIF-1α is not hydroxylated and is not recognized by VHL. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in adaptation to hypoxia, such as those promoting angiogenesis, erythropoiesis, and glycolysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocat.com [biocat.com]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. protocols.io [protocols.io]

- 8. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

The FAM-DEALA-Hyp-YIPD Probe: A Technical Guide to Its Discovery, Development, and Application

This technical guide provides an in-depth overview of the FAM-DEALA-Hyp-YIPD probe, a critical tool for investigating the von Hippel-Lindau (VHL) E3 ubiquitin ligase and developing novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

Introduction: Targeting the VHL-HIF-1α Interaction

The von Hippel-Lindau (VHL) protein is the substrate-recognition component of the CRL2VHL E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), prolyl 4-hydroxylase (PHD) enzymes hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[2][3] This post-translational modification creates a binding site for VHL, which subsequently poly-ubiquitinates HIF-1α, targeting it for degradation by the proteasome.[3][4] This pathway is a crucial cellular oxygen sensing mechanism.

The discovery of small molecules that could inhibit this protein-protein interaction was a significant breakthrough, pioneered in studies such as Buckley et al. (2012).[1][5] These efforts required a robust method to measure binding to VHL at the HIF-1α recognition site. The this compound probe was developed to meet this need, serving as a fluorescent mimic of the hydroxylated HIF-1α peptide. It has since become an essential reagent for high-throughput screening and biophysical assays.

Probe Design and Mechanism of Action

The this compound probe is a synthetic peptide whose sequence is derived from HIF-1α. The core design features are:

-

Peptide Sequence (DEALA-Hyp-YIPD): This sequence contains the critical hydroxyproline (Hyp) residue that is essential for VHL recognition.[5]

-

Fluorophore (5-FAM): The peptide is N-terminally labeled with 5-Carboxyfluorescein (FAM), a bright fluorophore with excitation and emission maxima suitable for standard detection equipment.[5]

The probe functions as a high-affinity ligand for VHL. Its primary application is in Fluorescence Polarization (FP) displacement assays. The principle is as follows:

-

Bound State: When the relatively small FAM-labeled probe is bound to the much larger VHL protein, its tumbling in solution is slow, resulting in a high fluorescence polarization signal.

-

Displacement: When a small molecule inhibitor or a PROTAC is introduced, it competes for the same binding site on VHL.

-

Unbound State: If the competitor displaces the probe, the now-free probe tumbles rapidly in solution, leading to a significant decrease in the fluorescence polarization signal. This change is directly proportional to the binding affinity of the competitor molecule.

Signaling Pathway Context: HIF-1α Regulation

The following diagram illustrates the cellular pathway in which the VHL-HIF-1α interaction occurs, providing context for the probe's application.

Probe Specifications and Data

All quantitative data for the this compound probe are summarized below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 1477.48 g/mol | [5] |

| Formula | C71H84N10O25 | [5] |

| Sequence | 5-FAM-Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp | [5] |

| Purity | ≥95% | [5] |

| Solubility | Soluble to 1 mg/mL in 0.01M PBS | [5] |

Table 2: Optical and Binding Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~485 nm | [5][6][7] |

| Emission Maximum (λem) | ~520-535 nm | [5][6][7] |

| Emission Color | Green | [5] |

| Binding Target | VHL E3 Ligase | [1][6][7][8] |

| Dissociation Constant (Kd) | 180 - 560 nM | [1][5][6][7][8] |

Experimental Protocols

Detailed methodologies for the synthesis of the probe and its application in a competitive binding assay are provided below.

Protocol for Probe Synthesis (Fmoc Solid-Phase Peptide Synthesis)

This protocol describes a representative method for synthesizing the this compound peptide on a solid-phase resin.

Workflow Diagram: Peptide Synthesis

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Pro-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

5(6)-Carboxyfluorescein (5-FAM)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

-

Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Asp(OtBu)-OH, 3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. b. Add the activation mixture to the resin and shake for 2 hours at room temperature. c. Wash the resin with DMF (3x) and DCM (3x). Confirm coupling completion with a Kaiser test.

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence in reverse order (P, I, Y, Hyp, A, L, A, E, D).

-

FAM Labeling: a. After removing the final Fmoc group from the N-terminal aspartic acid, add a solution of 5-FAM (2 eq.), HBTU (1.9 eq.), and DIEA (4 eq.) in DMF. b. Protect the reaction from light and shake overnight. c. Wash the resin extensively with DMF and DCM and dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the crude peptide using reverse-phase HPLC.

-

Final Product: Lyophilize the pure fractions to obtain the final this compound probe as a fluffy powder. Store at -20°C, protected from light.[5]

Protocol for VHL Fluorescence Polarization Competition Assay

This protocol details the use of the probe to screen for inhibitors of the VHL-HIF-1α interaction.

Workflow Diagram: FP Assay

Materials:

-

This compound probe

-

Recombinant VHL-ElonginB-ElonginC (VCB) complex

-

Assay Buffer: 0.01M PBS, pH 7.4, or other suitable buffer.[5]

-

Test compounds (potential inhibitors)

-

Black, low-volume 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: a. Prepare a 2X stock solution of the VCB protein complex in assay buffer (e.g., 100 nM, final concentration 50 nM). b. Prepare a 2X stock solution of the this compound probe in assay buffer (e.g., 30 nM, final concentration 15 nM). The final concentration should be well below the Kd to ensure assay sensitivity. c. Prepare serial dilutions of test compounds in DMSO, then dilute further into assay buffer.

-

Assay Setup (Final Volume 20 µL): a. Add 5 µL of assay buffer containing the test compound to each well. For controls, add buffer with DMSO only. b. Add 10 µL of the 2X VCB protein stock to each well. c. Controls:

- High Polarization (P_max): Wells with VCB, probe, and DMSO (no competitor).

- Low Polarization (P_min): Wells with probe and DMSO (no VCB). d. Mix gently and incubate for 30 minutes at room temperature.

-

Probe Addition: Add 5 µL of the 2X FAM-probe stock solution to all wells.

-

Incubation: Mix gently, cover the plate to protect from light, and incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Measurement: Read the plate on a fluorescence polarization plate reader using appropriate filters (e.g., Excitation at 485 nm, Emission at 535 nm).[9]

-

Data Analysis: a. Convert raw parallel and perpendicular intensity values to millipolarization (mP) units. b. Plot the mP values against the logarithm of the competitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.

References

- 1. Dissecting Fragment-Based Lead Discovery at the von Hippel-Lindau Protein:Hypoxia Inducible Factor 1α Protein-Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

The Role of FAM-DEALA-Hyp-YIPD in Elucidating the VHL-HIF-1α Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing machinery. It functions as the substrate recognition component of an E3 ubiquitin ligase complex that targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normoxic conditions. The interaction between VHL and HIF-1α is a key regulatory step in cellular adaptation to changes in oxygen availability, and its dysregulation is implicated in various pathologies, including cancer. The study of this protein-protein interaction is paramount for the development of novel therapeutics. A crucial tool in this endeavor is the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPD. This technical guide provides a comprehensive overview of the role of this compound in studying the VHL-HIF-1α interaction, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.

Under normal oxygen levels, specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α are hydroxylated.[1] This post-translational modification is essential for the recognition and binding of HIF-1α by the VHL E3 ligase complex.[1] This complex, which includes VHL, Elongin B, Elongin C, Cullin 2, and Rbx1, then polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.[2][3] This process prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-inducible genes.[1]

This compound is a synthetic peptide that mimics the hydroxylated HIF-1α binding motif recognized by VHL. The peptide is labeled with a 5-carboxyfluorescein (FAM) fluorescent dye, enabling its use in various biophysical assays to probe the VHL-HIF-1α interaction.

Quantitative Data Presentation

This compound is instrumental in quantifying the binding affinity of the VHL-HIF-1α interaction and for determining the potency of small molecule inhibitors. The primary method for this is the fluorescence polarization (FP) displacement assay.

| Parameter | Value | Notes |

| Peptide Properties | ||

| Sequence | FAM-Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp | Hyp represents hydroxyproline, the key residue for VHL recognition. |

| Molecular Weight | 1477.48 g/mol | |

| Excitation Maximum (λex) | 485 nm | [4] |

| Emission Maximum (λem) | 535 nm | [4] |

| Binding Affinity (Kd) | ||

| This compound to VHL | 180-560 nM | The reported dissociation constant (Kd) varies slightly across different studies.[4] |

| FAM-DEALAHypYIPMDDDFQLRSF to VHL | 3 nM | A longer, 20-mer FAM-labeled HIF-1α peptide demonstrates significantly higher affinity and can be used as a positive control or for more sensitive assays. |

| Inhibitor Potency (IC50) | The following IC50 values were determined using a competitive fluorescence polarization assay with this compound.[5] | |

| Compound 1 | 2.0 µM | |

| Compound 2 | 4.5 µM | |

| Compound 3 | 7.8 µM | |

| Compound 4 | < 10 µM | [5] |

| Compound 5 | < 10 µM | [5] |

| Compound 6 | 25 µM | |

| Compound 7 | 33 µM | |

| Compound 8 | 56 µM | |

| Compound 9 | 102 µM |

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This protocol outlines the steps for a competitive FP binding assay to determine the IC50 of a test compound for the VHL-HIF-1α interaction using this compound.

Materials:

-

This compound peptide

-

Recombinant VHL protein complex (VHL, Elongin B, Elongin C - VBC)

-

Test compounds

-

Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 0.01% Tween-20)

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer. A typical final concentration in the assay is around 20-50 nM.

-

Prepare a stock solution of the VBC protein complex. The final concentration should be optimized to achieve a significant polarization window (typically 2-3 times the Kd of the fluorescent peptide). Based on literature, a concentration of around 450 nM can be used.[5]

-

Prepare a serial dilution of the test compounds in the assay buffer.

-

-

Assay Setup:

-

Add the test compound dilutions to the wells of the 384-well plate.

-

Add the VBC protein complex to the wells containing the test compounds and mix gently.

-

Incubate for 15-30 minutes at room temperature to allow for the binding of the test compound to the VBC complex.

-

-

Fluorescent Probe Addition:

-

Add the this compound solution to all wells.

-

Incubate for at least 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for FAM (Excitation: ~485 nm, Emission: ~535 nm).

-

Include control wells:

-

Minimum polarization (0% inhibition): VBC complex + this compound (no inhibitor).

-

Maximum polarization (100% inhibition): this compound only (no VBC complex).

-

-

-

Data Analysis:

-

The fluorescence polarization (mP) values are calculated by the instrument software.

-

The percentage of inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_max) / (mP_min - mP_max)])

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

VHL-HIF-1α Signaling Pathway

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for FP-based VHL-HIF-1α Interaction Assay

Caption: A step-by-step workflow for the fluorescence polarization-based VHL-HIF-1α binding assay.

Conclusion

This compound serves as an indispensable tool for researchers studying the VHL-HIF-1α protein-protein interaction. Its ability to act as a fluorescent tracer in fluorescence polarization assays allows for the direct and quantitative measurement of this critical interaction. This, in turn, facilitates the high-throughput screening and characterization of small molecule inhibitors that could potentially modulate the hypoxia signaling pathway for therapeutic benefit. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of the VHL-HIF-1α axis.

References

- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Identifying VHL Ligands Using the FAM-DEALA-Hyp-YIPD Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) protein is a critical component of the Cullin-RING E3 ubiquitin ligase complex, known as CRL2VHL. This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducable Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] The interaction between VHL and HIF-1α is mediated by the hydroxylation of specific proline residues on HIF-1α, creating a binding site for VHL.[1] Dysregulation of this pathway is implicated in various cancers, making the VHL-HIF-1α interaction a compelling target for therapeutic intervention. The development of small molecules that can bind to VHL is of significant interest, not only as potential inhibitors of the VHL/HIF-1α interaction but also as components of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the E3 ligase machinery to degrade specific target proteins.[3][4]

This technical guide provides an in-depth overview of a widely used method for identifying and characterizing VHL ligands: a Fluorescence Polarization (FP) displacement assay utilizing the fluorescently labeled HIF-1α peptide probe, FAM-DEALA-Hyp-YIPD.

The this compound Probe

This compound is a synthetic peptide corresponding to a segment of HIF-1α that includes the critical hydroxylated proline (Hyp) residue necessary for VHL recognition. The peptide is labeled with 5-carboxyfluorescein (FAM), a fluorescent dye.[5][6][7] This probe binds to the VHL protein with a dissociation constant (Kd) in the range of 180-560 nM.[6][7] A longer version of this peptide, FAM-DEALAHypYIPMDDDFQLRSF, exhibits a higher affinity for VHL with a reported Kd of approximately 3 nM.[8]

Probe Specifications:

| Property | Value |

| Sequence | DEALA(Hyp)YIPD |

| Fluorophore | 5-Carboxyfluorescein (FAM) |

| Excitation Maximum (λex) | ~485 nm |

| Emission Maximum (λem) | ~520-535 nm |

| Molecular Weight | 1477.48 g/mol |

| Purity | ≥95% (HPLC) |

| Storage | -20°C |

Principle of the Fluorescence Polarization Assay

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. The principle of the assay is based on the observation that when a small fluorescent molecule (the tracer, in this case this compound) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when the tracer binds to a much larger molecule (the VHL protein complex), its tumbling rate is significantly slowed, resulting in a higher degree of polarization of the emitted light.

In a competitive FP assay to identify VHL ligands, the this compound probe is incubated with the VHL protein complex. This results in a high FP signal. When a test compound that binds to the same site on VHL is introduced, it displaces the fluorescent probe. The displaced probe is now free in solution and tumbles rapidly, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity of the test compound for VHL.

The CRL2VHL Signaling Pathway and its Role in HIF-1α Degradation

Under normal oxygen levels (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α. This post-translational modification creates a recognition site for the von Hippel-Lindau protein (VHL), which is the substrate recognition subunit of the CRL2VHL E3 ubiquitin ligase complex. This complex also consists of Cullin 2 (CUL2), Elongin B (EloB), Elongin C (EloC), and RING-box protein 1 (RBX1).[1] Upon binding of hydroxylated HIF-1α, the CRL2VHL complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome. This process maintains low intracellular levels of HIF-1α. Under hypoxic conditions, the PHDs are inactive, HIF-1α is not hydroxylated, and it evades recognition by VHL, leading to its stabilization and accumulation.

Experimental Protocols

Reagents and Materials

-

This compound: Stock solution in DMSO (e.g., 1 mM).

-

VHL Protein Complex (VCB): Recombinant human VHL in complex with Elongin B and Elongin C.

-

Assay Buffer: A common buffer is 20 mM Bis-Tris pH 7.0, 150 mM NaCl, 1 mM DTT. Another option is 10 mM HEPES pH 7.4, 150 mM NaCl, 50 µM EDTA, and 0.005% Tween-20.[9] The buffer should be optimized for protein stability and to minimize non-specific binding.

-

Test Compounds: Stock solutions in 100% DMSO.

-

Black, low-binding 384-well or 96-well plates.

-

Fluorescence polarization plate reader with appropriate excitation (~485 nm) and emission (~535 nm) filters.

Experimental Workflow for a Competitive FP Assay

Detailed Protocol for a Competitive FP Assay

-

Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

-

Reagent Preparation:

-

Dilute the VCB complex to the desired final concentration in assay buffer. The optimal concentration should be determined empirically but is typically around the Kd of the probe-protein interaction.

-

Dilute the this compound probe to the desired final concentration in assay buffer. The probe concentration should be low (e.g., 10-50 nM) to minimize competition with the test compound.

-

-

Plate Setup (for a 384-well plate, 20 µL final volume):

-

Test Wells: Add 0.2 µL of the test compound serial dilutions. Add 10 µL of the VCB complex solution.

-

Positive Control (Maximum Polarization): Add 0.2 µL of DMSO. Add 10 µL of the VCB complex solution.

-

Negative Control (Minimum Polarization): Add 0.2 µL of DMSO. Add 10 µL of assay buffer.

-

-

Probe Addition: Add 9.8 µL of the this compound probe solution to all wells.

-

Incubation: Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.

-

Measurement: Read the fluorescence polarization of the plate using a plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average mP of the negative control, and mP_max is the average mP of the positive control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Troubleshooting Common Issues

-

Low FP signal: Increase the concentration of the fluorescent probe or the gain settings on the plate reader.

-

High background fluorescence: Check the assay buffer and other reagents for autofluorescence.

-

No change in polarization upon protein addition: Confirm the activity of the VHL protein complex and the integrity of the fluorescent probe.

-

Precipitation of test compounds: Reduce the final concentration of the compound or try a different solvent. The final DMSO concentration should typically not exceed 1-2%.[10]

-

"Hook effect" in PROTACs: At high concentrations, bifunctional molecules like PROTACs can form binary complexes with the target protein and the E3 ligase separately, which can reduce the formation of the productive ternary complex and lead to a decrease in the observed effect.

Quantitative Data of VHL Ligands

The this compound FP assay has been used to determine the binding affinity of a variety of VHL ligands, including small molecule inhibitors and the VHL-binding moieties of PROTACs. The following tables summarize some of the reported binding data.

Table 1: Binding Affinity of VHL Probes and Reference Compounds

| Compound | Type | IC50 (µM) | Kd (nM) | Assay Notes |

| This compound | Fluorescent Probe | - | 180-560 | Determined by FP titration with VCB complex.[2][5][6][7] |

| DEALA-Hyp-YIPD | Non-fluorescent Peptide | 0.91 | 180 (ITC) | Competitive displacement of this compound.[5] |

| VH032 | VHL Ligand | - | - | A well-characterized VHL ligand often used in PROTACs.[3] |

| VH101 | VHL Ligand | - | 44 | A potent VHL ligand.[3] |

Table 2: IC50 Values of Selected VHL Inhibitors Determined by this compound FP Assay

| Compound ID | IC50 (µM) | Reference |

| Compound 1 | >100 | Buckley et al., 2012[5] |

| Compound 2 | >100 | Buckley et al., 2012[5] |

| Compound 3 | 4.1 | Buckley et al., 2012 |

| Compound 15 | 2.3 | Galdeano et al., 2012 |

| Compound 24 | 1.8 | Galdeano et al., 2012 |

| Compound 48 | 2.3 | Van Molle et al., 2012[3] |

| Compound 51 | 0.057 | Galdeano et al., 2012 |

Table 3: VHL Binding of PROTACs (as measured for the VHL-binding moiety)

| PROTAC | VHL Ligand Moiety | VHL Binding (IC50/Kd) | Notes |

| MZ1 | Based on VH032 | IC50 ~ 0.16 µM | A well-known BRD4-degrading PROTAC. |

| ARV-110 | VHL Ligand | Potent VHL binder | An androgen receptor-degrading PROTAC. |

Conclusion

The this compound fluorescence polarization assay is a robust, sensitive, and high-throughput compatible method for the identification and characterization of VHL ligands. Its homogeneous format and reliance on a simple fluorescence measurement make it an attractive primary screening assay in drug discovery campaigns targeting the VHL-HIF-1α axis or developing novel PROTACs. A thorough understanding of the assay principles, careful optimization of experimental conditions, and appropriate data analysis are crucial for obtaining reliable and reproducible results. This technical guide provides a comprehensive framework to aid researchers in successfully implementing this valuable technique.

References

- 1. embopress.org [embopress.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 8. FAM-DEALAHypYIPMDDDFQLRSF | Other Fluorescent Probes: R&D Systems [rndsystems.com]

- 9. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Fluorescence Properties of FAM-DEALA-Hyp-YIPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAM-DEALA-Hyp-YIPD is a fluorescently labeled peptide probe derived from the Hypoxia-Inducible Factor-1α (HIF-1α) protein. It is a crucial tool for studying the interaction between HIF-1α and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key regulatory step in the cellular response to hypoxia. This guide provides a comprehensive overview of the fluorescence properties of this compound, its application in binding assays, and the underlying biological context.

Core Properties and Specifications

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for its physical and fluorescent properties.

| Property | Value | Reference |

| Full Chemical Name | 5-Carboxyfluorescein-Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp | N/A |

| Molecular Weight | 1477.48 g/mol | [1][2] |

| Chemical Formula | C71H84N10O25 | [1][2] |

| Excitation Maximum (λex) | 485 nm | [1][2][3] |

| Emission Maximum (λem) | 520-535 nm | [1][2][3] |

| Quantum Yield (of 5-FAM) | ~0.83-0.92 | [4][5] |

| Binding Target | von Hippel-Lindau (VHL) protein | [1][3] |

| Dissociation Constant (Kd) | 180-560 nM | [1][3][5] |

| Purity | ≥95% (HPLC) | [1][2] |

| Solubility | Soluble to 1 mg/ml in 0.01M PBS | [2] |

| Storage | Store at -20°C | [1][2] |

The VHL/HIF-1α Signaling Pathway: The Biological Context

The significance of this compound lies in its ability to probe the VHL/HIF-1α signaling pathway, a critical regulator of cellular adaptation to changes in oxygen availability.

Under normal oxygen levels (normoxia), the alpha subunit of the transcription factor HIF-1 (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) protein, which is part of an E3 ubiquitin ligase complex. VHL binding leads to the ubiquitination of HIF-1α and its subsequent degradation by the proteasome.[6][7]

In low oxygen conditions (hypoxia), the PHDs are inactive. Consequently, HIF-1α is not hydroxylated and does not bind to VHL. This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and other processes that help cells survive in a low-oxygen environment. Dysregulation of this pathway is implicated in various diseases, including cancer.[6]

Caption: Regulation of HIF-1α by the VHL E3 ligase complex under normoxic and hypoxic conditions.

Experimental Application: Fluorescence Polarization (FP) Displacement Assay

This compound is primarily utilized in fluorescence polarization (FP) displacement assays to identify and characterize inhibitors of the VHL/HIF-1α interaction.

Principle of the Assay:

Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution.

-

Bound State: When the relatively small this compound peptide is bound to the much larger VHL protein, its tumbling in solution is slow. When excited with polarized light, the emitted light remains largely polarized, resulting in a high FP value.

-

Unbound State: In its free form, the fluorescent peptide tumbles rapidly, causing the emitted light to become depolarized and resulting in a low FP value.

-

Displacement: If a compound competes with the fluorescent peptide for binding to VHL, it will displace the peptide, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity of the competing compound.

Caption: Workflow of a competitive fluorescence polarization assay using this compound.

Detailed Experimental Protocol: Fluorescence Polarization Displacement Assay

This protocol is a generalized procedure based on methodologies described in the literature for assessing VHL/HIF-1α interaction inhibitors.[6][7][8]

Materials:

-

This compound (stock solution in DMSO or appropriate buffer)

-

Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT)

-

Black, low-volume, non-binding surface 96-well or 384-well plates

-

A plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of this compound in assay buffer at a concentration twice the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

-

Prepare a working solution of the VHL protein complex in assay buffer at a concentration twice the final desired concentration (e.g., 60 nM for a final concentration of 30 nM).

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay Setup:

-

Control Wells:

-

Blank (Minimum Polarization): Add assay buffer and the this compound working solution.

-

Positive Control (Maximum Polarization): Add assay buffer, the VHL protein complex working solution, and the this compound working solution.

-

-

Test Wells:

-

Add the serially diluted test compounds, the VHL protein complex working solution, and the this compound working solution.

-

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

Data Analysis:

-

The raw data will be in millipolarization units (mP).

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:

-

mP_sample is the mP value of the test well.

-

mP_min is the mP value of the blank (minimum polarization).

-

mP_max is the mP value of the positive control (maximum polarization).

-

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a well-characterized and indispensable tool for investigating the VHL/HIF-1α protein-protein interaction. Its robust fluorescence properties and suitability for high-throughput screening via fluorescence polarization displacement assays make it a valuable reagent for the discovery and development of novel therapeutics targeting diseases associated with the hypoxia signaling pathway. This guide provides the essential technical information and protocols to effectively utilize this fluorescent probe in a research setting.

References

A Technical Guide to the Preclinical Evaluation of FAM-Labeled Peptides in Oncology Research: An Exemplary Case Study of FAM-DEALA-Hyp-YIPD

Disclaimer: The specific peptide sequence "FAM-DEALA-Hyp-YIPD" does not correspond to a known molecule in publicly available scientific literature as of late 2025. Therefore, this document serves as an illustrative technical guide, employing "this compound" as a hypothetical agent to demonstrate the standard methodologies, data presentation, and scientific rationale applied in the preclinical assessment of novel fluorescently-labeled peptides for cancer research. The experimental data and protocols described herein are representative examples derived from established practices in the field.

Introduction

Peptide-based therapeutics represent a promising frontier in oncology, offering high specificity and potency with potentially lower toxicity compared to traditional small-molecule chemotherapy. The conjugation of a fluorophore, such as 5-carboxyfluorescein (FAM), to a bioactive peptide allows for sensitive detection and quantification in a variety of research applications, from in vitro binding assays to in vivo imaging.

This guide outlines a hypothetical preclinical evaluation of "this compound," a FAM-labeled peptide designed for cancer research. The core peptide, "DEALA-Hyp-YIPD," incorporates a hydroxyproline (Hyp) residue, a modification known to enhance proteolytic resistance and conformational stability. The sequence is presumed to target a critical protein-protein interaction (PPI) in a cancer-related signaling pathway. We will detail the experimental protocols for its characterization, present exemplary quantitative data, and visualize the proposed mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined during the preclinical evaluation of our hypothetical peptide, this compound.

Table 1: Physicochemical and Biochemical Properties

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 1159.2 g/mol | Mass Spectrometry |

| Purity | >98% | RP-HPLC |

| Solubility (PBS, pH 7.4) | 2.5 mg/mL | Visual Inspection |

| Binding Affinity (Kd) | 150 nM | Fluorescence Polarization |

| Plasma Stability (t1/2) | 4.5 hours | In vitro plasma incubation |

Table 2: In Vitro Efficacy Data

| Cell Line | Target Expression | IC50 (µM) | Assay |

|---|---|---|---|

| Pancreatic (PANC-1) | High | 2.5 µM | Cell Viability (MTT) |

| Colon (HT-29) | High | 4.1 µM | Cell Viability (MTT) |

| Breast (MCF-7) | Low | > 50 µM | Cell Viability (MTT) |

| Normal Fibroblast (MRC-5) | Negative | > 100 µM | Cell Viability (MTT) |

Experimental Protocols

Peptide Synthesis and Purification

The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) on a Rink Amide resin. Amino acids are coupled sequentially using HBTU/DIPEA activation chemistry. The hydroxyproline is incorporated as a pre-formed Fmoc-Hyp(tBu)-OH residue. N-terminal labeling is achieved by reacting the deprotected peptide with 5(6)-Carboxyfluorescein succinimidyl ester. The final product is cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Fluorescence Polarization (FP) Binding Assay

To determine the binding affinity (Kd) of this compound to its putative target protein, a fluorescence polarization assay is employed.

-

A constant concentration of this compound (e.g., 25 nM) is incubated with a serial dilution of the purified target protein in binding buffer (20 mM Tris, 150 mM NaCl, pH 7.5).

-

The mixture is incubated in a black, low-volume 384-well plate for 30 minutes at room temperature to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The data are plotted as millipolarization (mP) units versus protein concentration, and the Kd is calculated by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

The cytotoxic or cytostatic effect of the peptide on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM).

-

Cells are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-